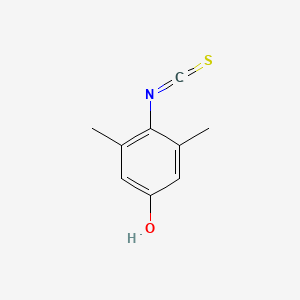
(S)-2-Methylhexanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methylhexanol-d3 is a deuterated alcohol, where three hydrogen atoms are replaced by deuterium. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylhexanol-d3 typically involves the deuteration of (S)-2-Methylhexanol. One common method is the catalytic hydrogenation of (S)-2-Methylhexanal using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve moderate temperatures and pressures to ensure efficient deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of deuterium gas in large quantities and the recycling of catalysts are crucial for cost-effective production.
化学反応の分析
Types of Reactions: (S)-2-Methylhexanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-Methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (S)-2-Methylhexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products:
Oxidation: (S)-2-Methylhexanoic acid.
Reduction: (S)-2-Methylhexane.
Substitution: (S)-2-Methylhexyl chloride.
科学的研究の応用
(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of (S)-2-Methylhexanol-d3 primarily involves its role as a deuterated tracer. In NMR spectroscopy, the presence of deuterium atoms provides distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, the incorporation of deuterium can alter the metabolic pathways, providing insights into enzyme activities and metabolic fluxes.
類似化合物との比較
- (S)-2-Methylhexanol
- ®-2-Methylhexanol
- (S)-2-Methylhexanoic acid
- (S)-2-Methylhexane
Comparison: (S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and metabolic studies. Compared to its non-deuterated counterpart, (S)-2-Methylhexanol, the deuterated version provides more precise and detailed information in scientific research. The chiral nature of the compound also allows for studies on stereochemistry and enantiomeric interactions.
特性
CAS番号 |
1329614-76-7 |
|---|---|
分子式 |
C7H16O |
分子量 |
119.222 |
IUPAC名 |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChIキー |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
同義語 |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)



![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

